![molecular formula C16H14Cl2N2O4 B12605061 Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate CAS No. 916320-83-7](/img/structure/B12605061.png)
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is an organic compound that features two 4-chlorophenyl groups attached to a hydrazine core, which is further substituted with two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine in the presence of a base, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug development .
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine core can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to therapeutic effects in the case of drug candidates .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate include other hydrazine derivatives with different substituents, such as:
- Bis[(4-fluorophenyl)methyl] hydrazine-1,2-dicarboxylate
- Bis[(4-bromophenyl)methyl] hydrazine-1,2-dicarboxylate
- Bis[(4-methylphenyl)methyl] hydrazine-1,2-dicarboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern with 4-chlorophenyl groups, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Propiedades
Número CAS |
916320-83-7 |
|---|---|
Fórmula molecular |
C16H14Cl2N2O4 |
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Clave InChI |
ANBKPPUASHHMKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NNC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
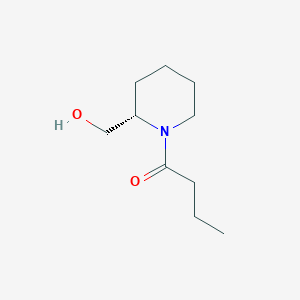
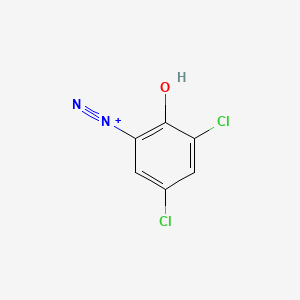
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
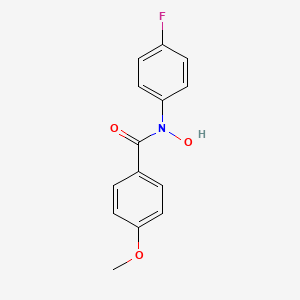
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
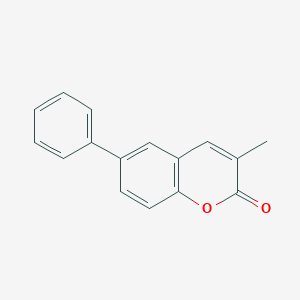
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
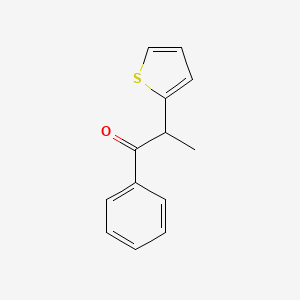
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

![[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile](/img/structure/B12605053.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
